molecular formula C5H7BrO B8241564 3-Bromocyclopentanone

3-Bromocyclopentanone

Cat. No. B8241564
M. Wt: 163.01 g/mol
InChI Key: DDXQOYLMFYTBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromocyclopentanone is a useful research compound. Its molecular formula is C5H7BrO and its molecular weight is 163.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromocyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromocyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

3-Bromocyclopentanone (3-BP), a brominated derivative of pyruvic acid, has shown significant promise as an anticancer agent. It is known to target cancer cells' energy metabolism, affecting both glycolysis and mitochondrial oxidative phosphorylation. This leads to the depletion of energy reserves in cancer cells, causing their rapid death. Remarkably, 3-BP has shown effectiveness against a variety of tumors, including hepatocellular carcinoma, prostate cancer, and breast cancer, and has a minimal effect on normal cells. It acts by inhibiting multiple target molecules crucial for the survival of neoplastic cells, displaying cytotoxicity against a wide range of tumor types (Valenti et al., 2015; Yadav et al., 2017; Kwiatkowska et al., 2016).

Biochemical and Molecular Insights

3-BP affects the cellular ATP and glutathione levels, inducing oxidative stress in tumor cells. This is evidenced by its impact on various enzymes and cellular components, such as glyceraldehyde 3-phosphate dehydrogenase, mitochondrial respiration, and the glutathione pool. The disruption of these metabolic pathways is critical to its antitumor efficacy. Furthermore, 3-BP's ability to deplete antioxidants and inactivate antioxidant enzymes is more pronounced in certain cancer cell types, suggesting a cell-specific mechanism of action (Sadowska-Bartosz & Bartosz, 2013; Pichla et al., 2019).

Antifungal Properties

In addition to its anticancer properties, 3-BP has shown potential as an antifungal agent. It exhibits significant antifungal activity against the human pathogen Cryptococcus neoformans, making it a novel candidate for anticryptococcal drug development. The high toxicity of 3-BP towards C. neoformans is related to its ability to accumulate intracellularly and disrupt ATP and glutathione levels, similar to its action in cancer cells (Dyląg et al., 2013).

Clinical Applications and Challenges

The translation of 3-BP's laboratory efficacy to clinical application faces several challenges. Issues such as the rapid inactivation of 3-BP by thiol groups, resistance in glutathione-rich tumors, and difficulty in crossing the blood-brain barrier have been identified. Research suggests that formulating 3-BP with liposomes or other carriers may overcome these obstacles, improving its pharmacokinetics and therapeutic potential in clinical oncology (El Sayed, 2018; El Sayed et al., 2018).

properties

IUPAC Name

3-bromocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrO/c6-4-1-2-5(7)3-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXQOYLMFYTBGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromocyclopentanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromocyclopentanone
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